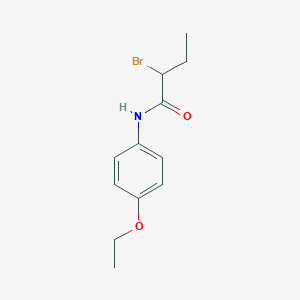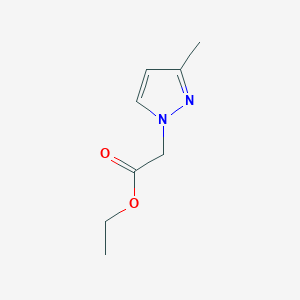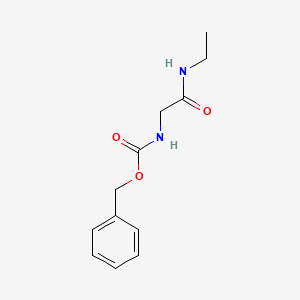
Azodicarboxilato de bis(2,2,2-tricloroetilo)
Descripción general
Descripción
Bis(2,2,2-trichloroethyl) azodicarboxylate: is a chemical compound with the molecular formula CCl3CH2OCON=NCOOCH2CCl3This compound is a crystalline solid with a melting point of 109-111°C . It is primarily used in organic synthesis, particularly in the preparation of various amines and hydrazines.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2,2,2-trichloroethyl) azodicarboxylate is widely used in organic synthesis for the preparation of various amines and hydrazines. It is also employed in the synthesis of acid- and base-sensitive azo compounds .
Biology and Medicine: In biological research, this compound is used as a reagent for the modification of biomolecules. It is also utilized in the synthesis of bioactive compounds .
Industry: In the industrial sector, bis(2,2,2-trichloroethyl) azodicarboxylate is used in the production of specialty chemicals and pharmaceuticals .
Mecanismo De Acción
Target of Action
Bis(2,2,2-trichloroethyl) azodicarboxylate primarily targets alkenes . It acts as an amination reagent during the aza-ene reaction of different alkenes .
Mode of Action
The compound interacts with its targets (alkenes) through a process known as the aza-ene reaction . This reaction is catalyzed by Lewis acids such as Cu(OTf)(2), Zn(OTf)(2), Yb(OTf)(3), and Nd(OTf)(3), which facilitate the formation of allylic amination adducts .
Biochemical Pathways
The aza-ene reaction of alkenes with azodicarboxylates, facilitated by Bis(2,2,2-trichloroethyl) azodicarboxylate, leads to the formation of allylic amines . This reaction is part of the broader biochemical pathway of amine synthesis .
Result of Action
The primary result of the action of Bis(2,2,2-trichloroethyl) azodicarboxylate is the formation of allylic amines . These compounds are valuable in organic synthesis and can be used to produce a wide range of chemical products .
Action Environment
The efficacy and stability of Bis(2,2,2-trichloroethyl) azodicarboxylate are influenced by various environmental factors. For instance, the presence of Lewis acids is crucial for catalyzing the aza-ene reaction . Additionally, the compound is more reactive in cycloaddition reactions . The storage temperature also plays a role in maintaining the compound’s stability .
Análisis Bioquímico
Biochemical Properties
Bis(2,2,2-trichloroethyl) azodicarboxylate plays a significant role in biochemical reactions due to its reactivity. It interacts with various enzymes and proteins, facilitating reactions such as the aza-ene reaction of different alkenes to yield allyl amines . This compound is also involved in para-directed amination of C2-alkyl substituted anisole . The nature of these interactions typically involves the formation of covalent bonds with the target molecules, leading to the desired biochemical transformations.
Cellular Effects
The effects of Bis(2,2,2-trichloroethyl) azodicarboxylate on cells and cellular processes are profound. It influences cell function by interacting with cellular components, potentially affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, its role in the synthesis of acid- and base-sensitive azo compounds can impact cellular processes that rely on these compounds .
Molecular Mechanism
At the molecular level, Bis(2,2,2-trichloroethyl) azodicarboxylate exerts its effects through various mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation . This compound is also known to participate in Diels-Alder cycloadditions, which can result in significant changes in gene expression and other molecular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(2,2,2-trichloroethyl) azodicarboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its reactivity can lead to degradation products that may have different biochemical properties .
Dosage Effects in Animal Models
The effects of Bis(2,2,2-trichloroethyl) azodicarboxylate vary with different dosages in animal models. At lower doses, it may facilitate desired biochemical reactions without significant adverse effects . At higher doses, toxic or adverse effects can be observed, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
Bis(2,2,2-trichloroethyl) azodicarboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Bis(2,2,2-trichloroethyl) azodicarboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments, affecting its biochemical activity .
Subcellular Localization
The subcellular localization of Bis(2,2,2-trichloroethyl) azodicarboxylate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2,2,2-trichloroethyl) azodicarboxylate can be synthesized through the reaction of azodicarboxylic acid with 2,2,2-trichloroethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of bis(2,2,2-trichloroethyl) azodicarboxylate involves the large-scale esterification of azodicarboxylic acid with 2,2,2-trichloroethanol. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,2,2-trichloroethyl) azodicarboxylate undergoes various chemical reactions, including:
Aza-ene Reaction: This reaction involves the addition of alkenes to the azodicarboxylate, resulting in the formation of allylic amines.
Diels-Alder Reaction: This compound participates in Diels-Alder cycloadditions, forming cyclic compounds.
Amination Reactions: It is used as an amination reagent in the synthesis of various amines.
Common Reagents and Conditions:
Major Products:
Allylic Amines: Formed through the aza-ene reaction.
Cyclic Compounds: Formed through Diels-Alder cycloadditions.
Comparación Con Compuestos Similares
- Di-tert-butyl azodicarboxylate
- Dibenzyl azodicarboxylate
- Di(4-chlorobenzyl) azodicarboxylate
Comparison: Bis(2,2,2-trichloroethyl) azodicarboxylate is unique due to its high reactivity and the ease with which the trichloroethyl esters can be removed under neutral conditions. This makes it more versatile in various synthetic applications compared to other azodicarboxylates .
Propiedades
IUPAC Name |
2,2,2-trichloroethyl N-(2,2,2-trichloroethoxycarbonylimino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl6N2O4/c7-5(8,9)1-17-3(15)13-14-4(16)18-2-6(10,11)12/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEOEYTUTSDYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC(=O)N=NC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405480 | |
| Record name | Bis(2,2,2-trichloroethyl) azodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38857-88-4 | |
| Record name | Bis(2,2,2-trichloroethyl) azodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,2,2-trichloroethyl) Azodicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


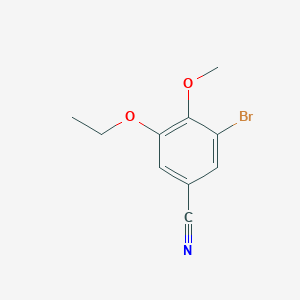
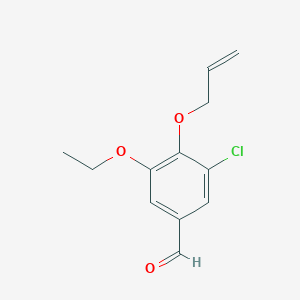

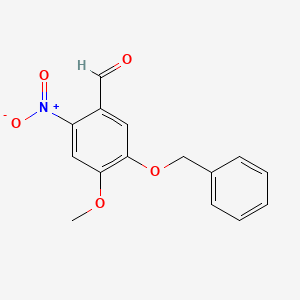

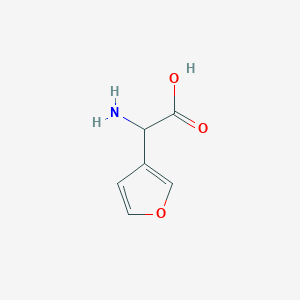
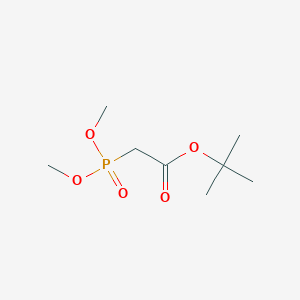
![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)
